
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes a morphinan backbone with various functional groups attached
Vorbereitungsmethoden
The synthesis of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves several steps. The synthetic route typically starts with the preparation of the morphinan backbone, followed by the introduction of the cyclobutylmethyl group, the methyl group at position 8, and the methylene group at position 6. The final step involves the formation of the methanesulfonate salt. The reaction conditions for each step vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Analyse Chemischer Reaktionen
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on pain management and neurological disorders. In industry, it may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in pain management or neurological research.
Vergleich Mit ähnlichen Verbindungen
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) can be compared with other similar compounds in the morphinan class. Similar compounds include Morphinan-3-ol, 17-(cyclobutylmethyl)-8,14-didehydro- and Morphinan-3-ol, 17-(cyclobutylmethyl)-, hydrochloride. These compounds share a similar morphinan backbone but differ in their functional groups and overall structure. The uniqueness of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H35NO4S |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
VRWTWCLVCNQJGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


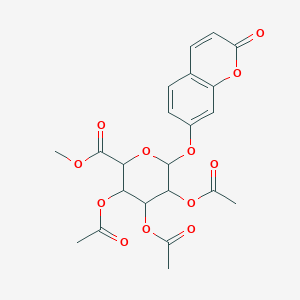
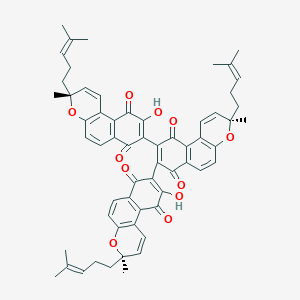
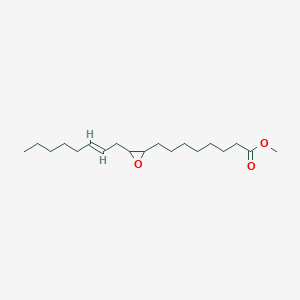

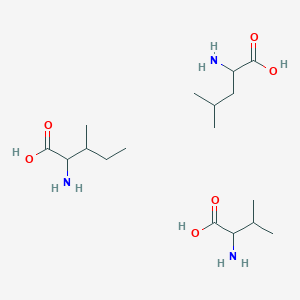
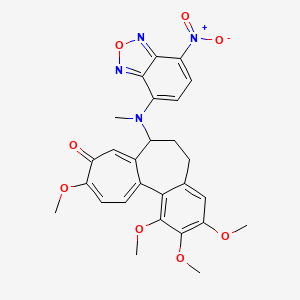
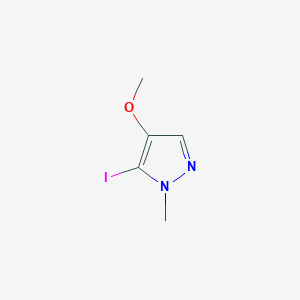

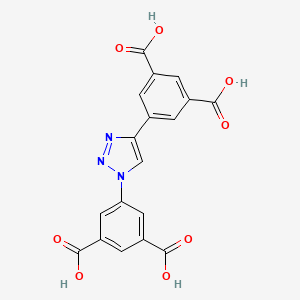
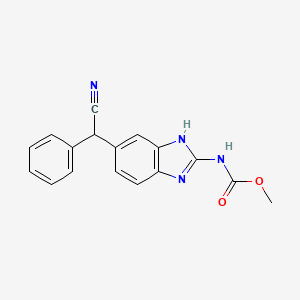
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
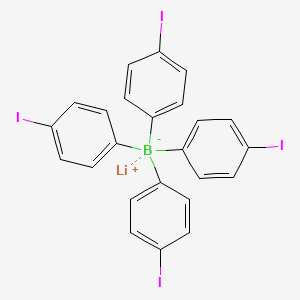
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)
